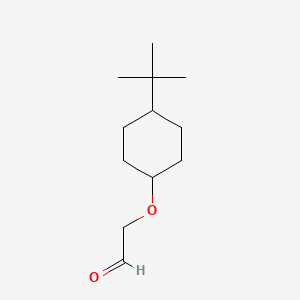

((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde: is an organic compound with the molecular formula C₁₂H₂₂O₂ It is characterized by the presence of a cyclohexyl ring substituted with a tert-butyl group and an oxyacetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde typically involves the reaction of 4-tert-butylcyclohexanol with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the efficient separation and purification of the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxyacetaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetic acid.

Reduction: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Overview

((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic chemistry.

Synthetic Routes

The compound is synthesized through the reaction of 4-tert-butylcyclohexanol with an appropriate aldehyde, typically under acidic or basic conditions to facilitate the reaction. Key parameters such as temperature and solvent choice are optimized to enhance yield and purity.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol |

| Substitution | Amines or thiols under basic/acidic conditions | Various substituted derivatives |

Biological Research

Mechanism of Action

In biological contexts, this compound can interact with biomolecules through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein structure and function.

Case Studies

- A study investigated the effects of structural modifications on biological activity using this compound as a model. It was found that variations in the functional groups significantly influenced the binding affinity to biological targets.

- Another research highlighted its potential use in drug design, where it served as a scaffold for developing new therapeutic agents targeting specific diseases.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its properties facilitate the development of materials with specific characteristics suitable for various applications.

| Industry Application | Description |

|---|---|

| Fragrance Industry | Used in fragrance compositions for its stability and scent profile. |

| Material Science | Employed in creating polymers and coatings with enhanced performance characteristics. |

Mechanism of Action

The mechanism of action of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The cyclohexyl and tert-butyl groups contribute to the compound’s hydrophobic interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

- Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, trans-

- ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol

Comparison: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde is unique due to the presence of both an oxyacetaldehyde group and a tert-butyl-substituted cyclohexyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it different from similar compounds that may lack one or more of these features .

Biological Activity

((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde, also known by its CAS number 84930-11-0, is a chemical compound with notable applications in various fields, particularly in fragrance and flavor industries. This article explores its biological activity, including sensitization potential, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₂H₂₂O₂

- Molecular Weight : 198.302 g/mol

- LogP : 3.37

- InChI Key : ZTWFAACNANZDRH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its potential as an allergen and its toxicity profile.

Sensitization Potential

A significant aspect of the biological activity of this compound is its potential to cause skin sensitization. According to a review by the European Commission's Scientific Committee on Consumer Safety (SCCS), there have been documented cases of sensitization related to similar compounds in fragrance formulations.

- Patch Test Results : In studies involving patch testing for fragrance allergens, compounds structurally related to this compound showed varying rates of positive reactions. For instance, a multicenter study indicated that certain fragrance ingredients had a sensitization rate of approximately 0.2% among tested individuals .

Toxicity Profiles

The toxicity of this compound has been evaluated in several studies:

- Acute Toxicity : The compound exhibits low acute toxicity with an oral LD50 greater than 2000 mg/kg in rats .

- Repeated Dose Toxicity : A study indicated a No Observed Adverse Effect Level (NOAEL) of 320 mg/kg/day for repeated doses over 28 days in rat models .

- Reproductive and Developmental Toxicity : Screening tests have shown a NOAEL of 1000 mg/kg/day for reproductive and developmental toxicity in rats .

Case Studies

Several case studies provide insight into the biological effects and safety profile of this compound:

- Fragrance Allergy Case Study : A case report highlighted a patient who developed dermatitis after using a product containing this compound. Patch testing confirmed sensitization to the aldehyde, emphasizing the need for caution in its use within cosmetic formulations .

- Environmental Impact Assessment : Studies assessing environmental hazards revealed that the compound is not easily degradable, with aquatic toxicity parameters indicating an LC50 (fish) value of 4.6 mg/L and EC50 values for water flea and algae at 12 mg/L . These findings suggest that while it may be safe for human use at regulated levels, its environmental impact must be considered.

Research Findings Summary Table

| Study Type | Findings |

|---|---|

| Sensitization Studies | Positive reactions in patch tests <0.5% |

| Acute Toxicity | Oral LD50 > 2000 mg/kg |

| Repeated Dose Toxicity | NOAEL = 320 mg/kg/day |

| Reproductive Toxicity | NOAEL = 1000 mg/kg/day |

| Environmental Toxicity | LC50 (fish) = 4.6 mg/L; EC50 (water flea/algae) = 12 mg/L |

Properties

CAS No. |

84930-11-0 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-(4-tert-butylcyclohexyl)oxyacetaldehyde |

InChI |

InChI=1S/C12H22O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h8,10-11H,4-7,9H2,1-3H3 |

InChI Key |

ZTWFAACNANZDRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OCC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.